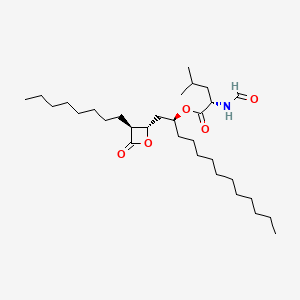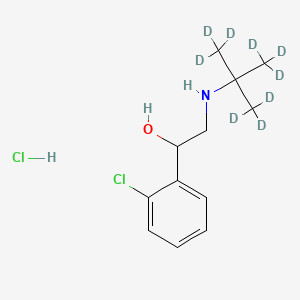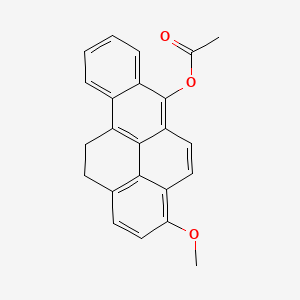
6-Acetyloxy-3-methoxy-11,12-dihydro-benzopyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyloxy-3-methoxy-11,12-dihydro-benzopyrene (6-AM-11,12-DHB) is an important organic compound that has been studied for its various applications in scientific research. This compound is a member of the polycyclic aromatic hydrocarbons (PAHs) and is considered a carcinogen due to its high levels of mutagenicity and genotoxicity. 6-AM-11,12-DHB has been used in a variety of research applications, including in vitro and in vivo studies, and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Efficient Synthesis Techniques
- Synthesis of 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-ol: This study describes an efficient and simple procedure for synthesizing a related compound, highlighting the practicality of these synthesis methods in research and industrial applications (Shindikar & Viswanathan, 2011).
Crystal Structure Analysis
- Crystal Structure of 3-Acetyl-6-methoxy-2H-1-benzopyran-2-one: This paper provides detailed insights into the crystal structure of a similar compound, which is crucial for understanding the chemical and physical properties of these compounds (Stanchev et al., 2008).
Applications in Flavor and Fragrance Chemistry
- Synthesis of 6-methoxy-4H-1-benzopyran-7-ol: This research focuses on the synthesis of a major flavor compound of Wisteria sinensis, illustrating the potential use of related compounds in flavor and fragrance industries (Demyttenaere et al., 2002).
Novel Chemical Compounds Synthesis
- Synthesis of a Rotenone-like Benzopyranobenzopyranone: This study describes the synthesis of a novel compound with potential applications in various fields, including pharmacology and material science (Peet & Sunder, 1981).
Chemical Reactions and Pathways
- Reactions of 2-Phenyl-2H-1-benzopyrans with Lead(IV) Acetate: This paper discusses the chemical reactions of similar compounds, providing insights into their chemical behavior and potential applications in synthesis and material sciences (Kurosawa et al., 1980).
Eigenschaften
IUPAC Name |
(3-methoxy-11,12-dihydrobenzo[b]pyren-6-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-13(24)26-23-17-6-4-3-5-15(17)16-9-7-14-8-12-20(25-2)18-10-11-19(23)22(16)21(14)18/h3-6,8,10-12H,7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDRHXVWRASEGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C=CC3=C(C=CC4=C3C2=C(CC4)C5=CC=CC=C51)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




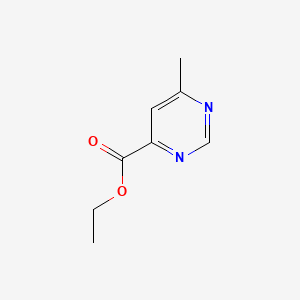
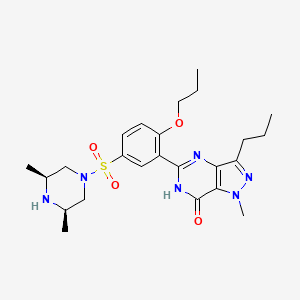
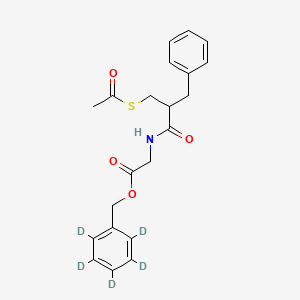
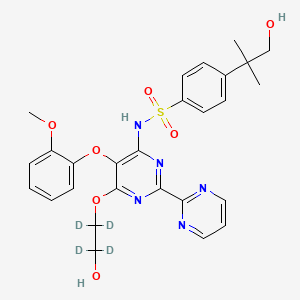
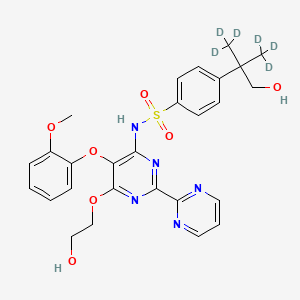
![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine](/img/structure/B588150.png)

